Daphenylline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1152598-44-1 |
|---|---|
Molecular Formula |
C21H27N |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(2S,3R,5R,6S,10S,13S)-2,6-dimethyl-8-azahexacyclo[11.6.1.02,10.03,8.05,19.016,20]icosa-1(19),16(20),17-triene |
InChI |
InChI=1S/C21H27N/c1-12-10-22-11-15-7-5-13-3-4-14-6-8-16-17(12)9-18(22)21(15,2)20(16)19(13)14/h6,8,12-13,15,17-18H,3-5,7,9-11H2,1-2H3/t12-,13-,15-,17-,18-,21-/m1/s1 |
InChI Key |
FRNKVSPOMBSICI-GFIDMXBQSA-N |
Isomeric SMILES |
C[C@@H]1CN2C[C@H]3CC[C@H]4CCC5=C4C6=C([C@@H]1C[C@@H]2[C@@]36C)C=C5 |
Canonical SMILES |
CC1CN2CC3CCC4CCC5=C4C6=C(C1CC2C36C)C=C5 |
Origin of Product |
United States |
Structural Elucidation and Unique Architectures of Daphenylline
Analysis of the Hexacyclic Core and Bridged Systems
Daphenylline possesses a compact and sterically congested hexacyclic scaffold. sci-hub.se This intricate framework is composed of two five-membered rings, three six-membered rings, and one seven-membered ring. acs.org A defining feature of its structure is the presence of bridged and fused ring systems, a common characteristic among the broader family of Daphniphyllum alkaloids. sci-hub.se Specifically, this compound contains a 2-azabicyclo[3.3.1]nonane core, which is appended to a distinctive 5-7-5 ring system. nih.gov The molecule also incorporates a tetrasubstituted arene moiety, a feature that is unique to this compound among its biosynthetic relatives, the calyciphylline A-type congeners. sci-hub.senih.gov
The assembly of this complex core has been a significant challenge in its total synthesis. One successful approach involved a gold-catalyzed 6-exo-dig cyclization and a subsequent intramolecular Michael addition to construct a bridged 6,6,5-tricyclic motif at an early stage of the synthesis. sci-hub.se Another strategy identified the benzo-fused A-ring as the maximally bridged ring, leading to a retrosynthetic disconnection of the C1–C2 bond to simplify the structure to a pentacyclic intermediate. nih.gov The construction of the seven-membered ring has been achieved through various methods, including a thermolysis-induced 6π-electrocyclic ring opening of a bicyclo[4.1.0]heptane intermediate. nih.gov
The table below summarizes the key ring systems within the this compound core:
| Ring System | Number of Rings | Ring Sizes | Key Features |
| Hexacyclic Core | 6 | Two 5-membered, Three 6-membered, One 7-membered | Fused and bridged architecture |
| Bridged Systems | Multiple | N/A | Includes a 2-azabicyclo[3.3.1]nonane core |
| Appended System | 3 | 5-7-5 | Characteristic feature of this compound |
| Aromatic System | 1 | 6-membered (Benzene) | Tetrasubstituted and unique to this compound |
Stereochemical Complexity and Quaternary Carbon Centers
The structure of this compound is further complicated by the presence of six stereogenic centers and one all-carbon quaternary center. nih.gov These stereocenters are arranged in a continuous manner throughout the fused and bridged scaffold, presenting a significant hurdle for stereocontrolled synthesis. sci-hub.se
The all-carbon quaternary center, in particular, has been a focal point of synthetic efforts. Its installation has been described as synthetically challenging. nih.gov Various strategies have been employed to construct this feature, including a conjugate addition to an α,β-unsaturated lactam, although this approach faced challenges with chemoselectivity. nih.gov An alternative and successful method involved a thia-Paternò–Büchi [2 + 2] photocycloaddition followed by a stereospecific thietane (B1214591) reduction. nih.gov
The relative stereochemistry of this compound was initially determined using ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments. acs.org Subsequent total syntheses have unambiguously confirmed the absolute configuration of the molecule. For instance, one enantioselective synthesis established the C2 and C18 stereocenters in a single step using an Ir/amine dual-catalyzed allylation. chemistryviews.org The stereochemical integrity of the molecule is crucial for its biological activity.
The following table outlines the key stereochemical features of this compound:
| Feature | Number | Significance |
| Stereogenic Centers | 6 | Contributes to the molecule's three-dimensional complexity |
| All-Carbon Quaternary Center | 1 | A sterically hindered and synthetically challenging feature |
Biosynthetic Hypotheses and Pathways Leading to Daphenylline
General Biogenetic Origins of Daphniphyllum Alkaloids (e.g., Squalene-Derived Pathways)
The biosynthesis of most Daphniphyllum alkaloids is rooted in the mevalonic acid pathway. thieme-connect.com It is well-established that these alkaloids are generally derived from six molecules of mevalonic acid, which assemble into a squalene-like intermediate. researchgate.netthieme-connect.com This hypothesis is supported by early biosynthetic investigations which confirmed that compounds such as daphniphylline (B78742) and daphnilactone B originate from mevalonate (B85504) units via an intermediate resembling squalene (B77637). researchgate.net
The proposed biosynthetic journey begins with squalene. whiterose.ac.uk A key hypothesis suggests that squalene undergoes sequential oxidation to form squalene-27,28-diol and subsequently squalene-27,28-dial. whiterose.ac.uk Following these oxidations, a nitrogen atom is introduced, which is a critical step that initiates a cascade of cyclization reactions to form the characteristic scaffold of the alkaloid family. whiterose.ac.uk
Heathcock and coworkers, guided by insights into this biogenesis, developed a biomimetic synthesis that demonstrated how a simple squalene derivative could be converted into proto-daphniphylline, which is considered the putative biogenetic ancestor of the entire daphniphylline subfamily. scispace.com Another detailed proposal for the early stages of biosynthesis starts with a squalene-derived dialdehyde (B1249045) and utilizes pyridoxamine (B1203002) to introduce the nitrogen atom, facilitating the formation of a key cyclopentane (B165970) ring through a variant of the enamine Michael reaction. researchgate.net From this point, a series of complex cyclizations, including a proposed intramolecular Diels-Alder reaction, is thought to lead to the secodaphniphylline skeleton, a foundational structure from which many other Daphniphyllum alkaloids are derived. researchgate.net
Proposed Late-Stage Biogenetic Transformations and Connections to Related Alkaloids
Daphenylline is a unique alkaloid possessing an unprecedented rearranged 22-nor-calyciphylline A type skeleton that includes a benzene (B151609) ring, a feature not seen in other alkaloids from this genus. nih.govhku.hkorganic-chemistry.org Its distinct structure suggests it is formed through a series of complex, late-stage modifications of a more common Daphniphyllum alkaloid precursor. hku.hk
A plausible biosynthetic pathway has been proposed, suggesting that this compound originates from a calyciphylline A-type alkaloid, specifically one with a fused 5-5 ring system like daphnilogeranin C. hku.hk This proposed pathway involves several key steps:
Reduction and Rearrangement : The process is thought to initiate with the reduction of a carbonyl group in the precursor, daphnilogeranin C. hku.hk This is followed by dehydration, which triggers a Wagner-Meerwein rearrangement, leading to a ring-expanded intermediate. hku.hk
Oxidative Decarboxylation : The rearranged intermediate is then believed to undergo oxidative decarboxylation, which could yield one of two possible elimination products. hku.hk
Aromatization : The final and most distinctive stage of the proposed biosynthesis involves one or two sigmatropic rearrangements. hku.hk This cascade ultimately leads to the formation of the unique benzene ring, yielding the final, compact hexacyclic structure of this compound. hku.hk
This proposed biogenesis highlights the intricate chemical transformations that plants can achieve, converting a common alkaloid scaffold into a structurally novel compound through a series of rearrangements and oxidations. hku.hk The connection of this compound to the calyciphylline A family underscores the divergent nature of Daphniphyllum alkaloid biosynthesis, where common intermediates give rise to a remarkable diversity of chemical structures. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Squalene |
| Daphnilogeranin C |
| Calyciphylline A |
| Proto-daphniphylline |
| Secodaphniphylline |
| Squalene-27,28-diol |
| Squalene-27,28-dial |
| Daphniphylline |
Advanced Strategies and Methodologies in the Total Synthesis of Daphenylline
Retrosynthetic Paradigms and Molecular Complexity Management
Complexity-Generating Synthetic Tactics
A notable strategy in the total synthesis of daphenylline involves the deliberate generation of "excess complexity." scribd.comnih.govacs.orgnih.gov This counterintuitive approach embraces the formation of highly complex intermediates that can be strategically cleaved later in the synthesis to reveal the desired carbocyclic framework. scribd.comnih.govacs.orgnih.gov This paradigm moves away from the traditional linear reduction of complexity, recognizing that powerful bond-forming reactions can efficiently assemble intricate structures, which can then be simplified. nih.govnih.gov
One prominent example of this is the use of a dearomative Buchner cycloaddition to create a bicyclo[4.1.0]heptane core. scribd.comnih.govacs.orgnih.gov This reaction intentionally builds a more complex, strained ring system than is present in the final target. However, this intermediate is primed for a subsequent carbon-carbon bond cleavage, which elegantly furnishes the challenging seven-membered ring of this compound. scribd.comnih.govacs.orgnih.gov Another instance of complexity-generation is the use of a thia-Paternò–Büchi [2+2] photocycloaddition. nih.govacs.orgnih.gov This reaction, followed by a stereospecific thietane (B1214591) reduction, was employed to install a synthetically challenging quaternary stereocenter, again demonstrating how building up complexity can facilitate difficult transformations. nih.govacs.orgnih.gov
The concept of leveraging "overbred" synthetic intermediates, which possess a high degree of structural complexity, has also been a key consideration. digitellinc.com These intermediates, while seemingly more complex than the target, can provide a strategic advantage for accessing the core structure of this compound through selective bond-cleavage events. digitellinc.com
Strategic Bond Disconnections and Ring System Simplification
Traditional retrosynthetic analysis still plays a crucial role in simplifying the complex hexacyclic system of this compound. A key disconnection strategy involves the C1–C2 bond within the maximally bridged ring system. scribd.com Cleaving this bond effectively eliminates all bridging motifs, simplifying the structure to a more manageable pentacyclic intermediate composed solely of fused rings. scribd.com This pentacycle can then be conceptually transformed into this compound via a cationic arylation reaction. scribd.com
Further simplification of this pentacyclic intermediate leads to an α,β-unsaturated lactam. scribd.com The seven-membered ring within this lactam is envisioned to arise from a bicyclo[4.1.0]heptane (norcaradiene) substructure, which in turn can be formed from a Buchner cycloaddition. scribd.comnih.gov This disconnection, while increasing complexity in the retrosynthetic direction, provides a clear and synthetically viable forward pathway. nih.gov
Another powerful retrosynthetic strategy focuses on the construction of the ABC ring system via the cycloaddition of a cyclic azomethine ylide. nii.ac.jp This approach simplifies the hexacyclic core into a tricyclic DEF ring system with an attached side chain. nii.ac.jp The tricyclic core itself can be disconnected through an intramolecular Friedel–Crafts reaction, leading back to even simpler precursors. nii.ac.jp This hierarchical breakdown of the molecule into key sub-structures is a hallmark of effective retrosynthetic planning.
Key Transformative Reactions and Reaction Sequences
The successful construction of this compound's polycyclic architecture hinges on the application of powerful and often novel chemical transformations. Cyclization reactions, in particular, are instrumental in assembling the fused and bridged ring systems.
Cyclization Reactions for Polycyclic Assembly
The formation of multiple rings in a controlled and stereoselective manner is a central challenge in the synthesis of this compound. Chemists have employed a variety of elegant cyclization strategies to meet this challenge.
Gold catalysis has emerged as a powerful tool in modern organic synthesis, and its application has been pivotal in certain approaches to this compound. researchgate.netcolab.ws A key transformation is a gold-catalyzed intramolecular dearomatization reaction of a methoxynaphthalene derivative. researchgate.netcolab.wsresearchgate.net This reaction simultaneously constructs a new ring and breaks the aromaticity of the naphthalene (B1677914) system, creating a highly functionalized intermediate. researchgate.netcolab.wsresearchgate.net In one synthesis, a catalytic amount of AuClPPh3 with a silver salt co-catalyst was found to be optimal for this transformation. researchgate.net
Another key gold-catalyzed reaction employed is a 6-exo-dig cyclization. sci-hub.seresearchgate.net This reaction was used at an early stage to construct a bridged 6,6-bicyclic building block, which forms a crucial part of the this compound core. sci-hub.seresearchgate.net
Intramolecular Michael additions and their nitrogen-based counterparts, aza-Michael additions, are fundamental reactions for the formation of five- and six-membered rings. These reactions have been used strategically in several total syntheses of this compound. researchgate.net
In one approach, an intramolecular Michael addition was key to forming the pyrrolidine (B122466) ring of this compound with the correct stereochemistry. sci-hub.se This reaction was inspired by previous work on the synthesis of related Daphniphyllum alkaloids. sci-hub.se Another synthesis utilized a substrate-dependent intramolecular aza-Michael addition to construct an azabicyclo[3.3.1]nonane framework, a common structural motif in this class of natural products. researchgate.netacs.org The efficiency and stereoselectivity of these cyclizations are often influenced by the specific substrate and reaction conditions. researchgate.net
Furthermore, a cascade reaction involving the reduction of an azide (B81097) to an amine followed by an aza-Michael addition has been employed to form an alkyl azabicyclo[3.3.1] framework. mdpi.com This demonstrates the power of combining multiple transformations into a single, efficient sequence.
Table of Mentioned Chemical Compounds
| Compound Name |
| This compound |
| Methoxynaphthalene |
| AuClPPh3 |
| Silver salt |
Interactive Data Table: Key Cyclization Reactions in this compound Synthesis
| Reaction Type | Key Reagents/Catalysts | Ring System Formed | Reference |
| Gold-Catalyzed Dearomatization | AuClPPh3, AgSbF6 | Benzofused cyclohexenone | researchgate.net |
| Gold-Catalyzed 6-exo-dig Cyclization | Gold(I) catalyst | Bridged 6,6-bicyclic system | sci-hub.seresearchgate.net |
| Intramolecular Michael Addition | Base | Pyrrolidine ring | sci-hub.se |
| Intramolecular Aza-Michael Addition | Substrate-dependent | Azabicyclo[3.3.1]nonane | researchgate.netacs.org |
| Buchner Cycloaddition | Rhodium carbenoid | Bicyclo[4.1.0]heptane | scribd.comnih.gov |
| Azomethine Ylide Cycloaddition | Heat or light | ABC ring system | nii.ac.jp |
Rearrangement Reactions for Scaffold Construction (e.g., Wagner-Meerwein, Cope-type)
Rearrangement reactions have been cleverly exploited to reconfigure the carbon skeleton and construct the intricate ring systems of this compound. A notable example is the use of a Wagner-Meerwein-type rearrangement to construct the challenging [7-6-5-7-5-5] hexacyclic core of daphnillonin B from a [6-6-5-7-5-5] framework, which is more common in calyciphylline A-type alkaloids. sogang.ac.kr In another synthesis, a Cope-type rearrangement, following a Cu-catalyzed intramolecular cyclopropanation, was used to furnish the himalensine A scaffold, which shares a common core with this compound. researchgate.netnih.gov Additionally, a stereocontrolled Claisen rearrangement, taking advantage of the specific conformation of a tricyclic DEF core intermediate, was used to install a crucial side chain. nih.govnii.ac.jp
Oxidative Dearomatization and Aromatization Protocols
The construction of the signature tetrasubstituted arene of this compound has been approached from two opposing, yet equally effective, directions: aromatization of a pre-existing non-aromatic ring and dearomatization of an aromatic precursor.
Many of the early syntheses of this compound relied on aromatization strategies. researchgate.netacs.orgresearchgate.net For example, a sequence involving a 6π-electrocyclization followed by oxidative aromatization was used to forge the tetrasubstituted arene. sci-hub.seresearchgate.net In this approach, a trans-triene underwent a photoinduced C=C bond isomerization and 6π-electrocyclization cascade to form a compact pentacyclic product, which was then aromatized under oxidative conditions. researchgate.net Another strategy involved a Robinson annulation coupled with an oxidative aromatization sequence. researchgate.netnih.gov
More recently, an intramolecular oxidative dearomatization of an ester-tethered naphthol has been developed as a novel and concise strategy. researchgate.netacs.orgresearchgate.netthieme-connect.comchemistryviews.org This reaction simultaneously generates the critical seven-membered ring and the vicinal stereocenters containing a quaternary carbon. researchgate.netacs.orgresearchgate.net This protecting-group-free total synthesis stands out from previous approaches that predominantly used aromatization to form the benzene (B151609) core. acs.orgresearchgate.netthieme-connect.com A gold-catalyzed intramolecular dearomatization of a β-methoxynaphthalene has also been reported. researchgate.net Another innovative dearomative entry involved a Buchner cycloaddition to a bicyclo[4.1.0]heptane core, which, after C-C bond cleavage, formed the seven-membered ring. nih.govacs.orgnih.gov
Cross-Coupling Reactions (e.g., Negishi, Sonogashira, Pd-catalyzed C-C bond formations)
Cross-coupling reactions have been indispensable for the formation of key carbon-carbon bonds in various stages of this compound synthesis. The asymmetric Negishi coupling has been used to initiate the construction of the tricyclic DEF ring system. researchgate.netnih.govnii.ac.jp This reaction was crucial for establishing the initial chirality which was then carried through the subsequent synthetic steps. researchgate.net
The Sonogashira coupling has been employed to install a side chain onto the tricyclic core, which is a precursor to further cyclizations. researchgate.netnih.govnii.ac.jp This palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide is a reliable method for C-C bond formation. youtube.com
Other palladium-catalyzed C-C bond formations have also been featured. For instance, a Pd-mediated coupling was used to connect a vinyl triflate with a coupling partner, setting the stage for a subsequent photochemical cyclization to form the aromatic ring. organic-chemistry.org
Tandem and Cascade Reactions
Tandem and cascade reactions, which involve multiple bond-forming events in a single operation, have significantly enhanced the efficiency of this compound syntheses. A tandem reductive amination/amidation double cyclization has been developed to assemble the distinctive azapolycyclic cage-like architecture of this compound. acs.orgresearchgate.netchemistryviews.org In another instance, a tandem Robinson annulation/aromatization was utilized to construct the tetrasubstituted benzene ring. researchgate.net
Cascade reactions have also been prominent. A photoinduced olefin isomerization/6π-electrocyclization cascade followed by an oxidative aromatization process was a key sequence in the first total synthesis of this compound. sci-hub.seresearchgate.net More recently, a ring-expansion/aromatization/aldol cascade was developed to construct the tetrasubstituted benzene moiety, inspired by the proposed biosynthetic relationship between this compound and other calyciphylline A-type alkaloids. nih.gov Another notable cascade involved a [5+2] cycloaddition and a Ring-Closing-Metathesis (RCM) sequence to construct a pentacyclic skeleton of this compound. hku.hk
| Reaction | Description | Reference(s) |
| Tandem Reductive Amination/Amidation | Assembles the azapolycyclic cage-like architecture. | acs.orgresearchgate.netchemistryviews.org |
| Tandem Robinson Annulation/Aromatization | Constructs the tetrasubstituted benzene ring. | researchgate.net |
| Photoinduced Isomerization/Electrocyclization Cascade | Forms a pentacyclic intermediate en route to the aromatic ring. | sci-hub.seresearchgate.net |
| Ring-Expansion/Aromatization/Aldol Cascade | Constructs the tetrasubstituted benzene moiety. | nih.gov |
| [5+2] Cycloaddition/RCM Cascade | Constructs a pentacyclic skeleton of this compound. | hku.hk |
Asymmetric Synthesis and Stereocontrol Approaches
The intricate, stereochemically dense architecture of this compound presents formidable challenges in its total synthesis, necessitating the development and application of sophisticated strategies for stereocontrol. The precise installation of multiple stereocenters, including all-carbon quaternary centers, is paramount to achieving the correct molecular configuration. Synthetic chemists have employed a range of advanced methodologies, from catalytic asymmetric reactions that create initial chirality to substrate-controlled diastereoselective transformations that propagate that chirality throughout the molecular framework.
Enantioselective Catalytic Hydrogenation
Enantioselective catalytic hydrogenation has proven to be a pivotal strategy for establishing key stereocenters in the early stages of this compound synthesis. This method offers an efficient means of introducing chirality by the selective addition of hydrogen across a prochiral double bond.
In one notable approach, the initial chiral stereocenter was installed via an enantioselective rhodium-catalyzed hydrogenation of an alkylidene-indane derivative. researchgate.netuma.es Another synthesis employed a highly effective rhodium-catalyzed hydrogenation of a diene intermediate, which successfully established one of the crucial chiral centers with a high degree of enantioselectivity (90% e.e.). researchgate.netacs.orgresearchgate.net This transformation was critical for setting the stereochemical foundation upon which the rest of the complex structure was built.
Furthermore, catalytic hydrogenation has been utilized for diastereoselective reductions later in the synthetic sequence. For instance, the regioselective hydrogenation of a diene using Wilkinson's catalyst has been reported. sogang.ac.kr In a separate synthesis, a chemoselective hydrogenation of a fully substituted diene ester was a key transformation. acs.org In the synthesis of longeracinphyllin A, a related Daphniphyllum alkaloid, a rhodium-based catalytic system was used for asymmetric hydrogenation, yielding the product as a single detectable diastereomer in 98% yield. acs.org This highlights the power of catalytic hydrogenation in achieving high levels of stereocontrol, even in complex molecular environments. acs.org
| Reaction | Catalyst System | Substrate Type | Outcome | Reference |
| Enantioselective Hydrogenation | Rhodium-based catalyst | Diene intermediate | 90% e.e. | researchgate.netacs.orgresearchgate.net |
| Enantioselective Hydrogenation | Rhodium-based catalyst | Alkylidene-indane derivative | Installation of initial chiral stereocenter | researchgate.netuma.es |
| Regioselective Hydrogenation | Wilkinson's catalyst | Diene | High yield reduction | sogang.ac.kr |
| Diastereoselective Hydrogenation | [Rh(cod)Cl]₂/PPh₃/AgBF₄ | Unfunctionalized olefin | Single diastereomer, 98% yield | acs.org |
Asymmetric Carbon-Carbon Bond-Forming Reactions (e.g., Mukaiyama–Michael, Negishi)
Asymmetric carbon-carbon bond-forming reactions are fundamental to constructing the carbon skeleton of this compound with precise stereochemical control. Synthetic routes have prominently featured powerful catalytic methods like the Mukaiyama–Michael addition and the Negishi cross-coupling to create vital stereocenters.
Mukaiyama–Michael Reaction: An organocatalytic asymmetric Mukaiyama–Michael reaction has been instrumental in constructing a vital stereocenter within a structurally complex benzofused cyclohexanone (B45756) intermediate. researchgate.netuma.es In a particularly concise total synthesis, a remote acid-directed Mukaiyama–Michael reaction was employed to install one of the chiral stereocenters with excellent diastereoselectivity, achieving a 13:1 diastereomeric ratio (d.r.). researchgate.netacs.orgresearchgate.net This reaction demonstrates how stereocontrol can be exerted over a significant distance within a complex substrate, guiding the formation of the desired stereoisomer. chemistryviews.org
Negishi Coupling: The asymmetric Negishi cross-coupling reaction has been a cornerstone in several total syntheses of (-)-daphenylline for the construction of the tricyclic DEF ring system. nih.govnii.ac.jpcapes.gov.brmatilda.science Specifically, a nickel-catalyzed asymmetric Negishi coupling, following a protocol developed by Fu, was used to create the crucial stereocenter at the C10 position. researchgate.net This step was foundational in an approach that began with a trisubstituted arene, 6-methoxy-1-indanone, and ultimately led to the first catalytic asymmetric synthesis of this compound. researchgate.net
| Reaction Type | Catalyst/Reagent | Substrate | Key Transformation | Stereochemical Outcome | Reference |
| Mukaiyama–Michael | Acid-directed | Complex benzofused cyclohexanone | Formation of a chiral stereocenter | 13:1 d.r. | researchgate.netacs.orgresearchgate.net |
| Mukaiyama–Michael | Organocatalyst | Benzofused cyclohexanone | Construction of a vital stereocenter | N/A | researchgate.netuma.es |
| Negishi Coupling | Ni-based catalyst (Fu's protocol) | Trisubstituted arene derivative | Construction of C10 stereocenter and DEF ring system | N/A | researchgate.netnih.govnii.ac.jp |
Diastereoselective Functionalizations and Alkylations
Beyond the initial establishment of chirality, the total synthesis of this compound relies heavily on diastereoselective reactions that leverage the existing stereochemical information within advanced intermediates to control the formation of new stereocenters.
One key strategy involves the stereoselective alkylation of a lactone, a transformation used in the installation of a side chain onto the tricyclic core. researchgate.netnih.govnii.ac.jpcapes.gov.br Another powerful example of substrate-controlled stereoselection is a Claisen rearrangement, where the characteristic conformation of the tricyclic DEF core was exploited to remotely control the stereochemistry, affording the desired olefinic alcohol with a 5.9:1 diastereomeric ratio. nii.ac.jp
In the assembly of the pentacyclic ACDEF ring system, stereocontrolled processes were used to generate three contiguous stereogenic carbons in the pyrrolidine C ring. acs.orgnih.govacs.org This was achieved through steps including a stereoselective allylation, where steric hindrance from an adjacent methyl group dictated the facial selectivity of the attack. acs.org Subsequently, the reduction of a cyclic acyliminium species using sodium cyanoborohydride in an acidic medium selectively produced the cis-fused hydrobenzo[e]indole, establishing the relative stereochemistry of the newly formed ring system. acs.org These examples underscore the importance of leveraging the inherent conformational biases of complex intermediates to achieve high levels of diastereocontrol in functionalization and alkylation reactions.
| Reaction Type | Reagents | Substrate Feature | Key Transformation | Stereochemical Outcome | Reference |
| Claisen Rearrangement | iBu₃Al | Conformation of tricyclic DEF core | Remote stereocontrol | 5.9:1 d.r. | nii.ac.jp |
| Alkylation | N/A | Lactone intermediate | Side chain installation | Stereoselective | researchgate.netnih.govnii.ac.jpcapes.gov.br |
| Allylation | N/A | Steric hindrance from methyl group | Installation of allyl group | Controlled selectivity | acs.org |
| Acyliminium Ion Reduction | NaBH₃CN | Cyclic acyliminium intermediate | Formation of cis-fused ring system | Selective formation of cis-diastereomer | acs.org |
Theoretical and Computational Chemistry Approaches to Daphenylline Structure and Reactivity
Conformational Landscape Analysis (e.g., Hartree-Fock, DFT)escholarship.org
While specific conformational analyses of daphenylline using Hartree-Fock or DFT are not extensively detailed in currently available literature, studies on closely related Daphniphyllum alkaloids provide a strong precedent for such investigations. For instance, the conformations of calydaphninone, a hexacyclic alkaloid from the same family, have been analyzed using DFT calculations at the B3LYP/6-31G* level of theory. nih.gov This approach, combined with NMR spectral analysis, allows for a detailed understanding of the molecule's three-dimensional structure in solution. nih.gov
Such computational studies typically involve mapping the potential energy surface of the molecule to identify low-energy conformers. By calculating the relative energies of different spatial arrangements of the atoms, researchers can predict the most stable conformations and understand the dynamic behavior of the molecule. For a molecule with the complexity of this compound, a thorough conformational search, often initiated with molecular mechanics force fields (MMFF), is followed by optimization of the resulting conformers using DFT to obtain more accurate energy profiles. frontiersin.orgnih.gov This understanding of the conformational landscape is crucial for interpreting spectroscopic data and for comprehending its interactions with biological targets.
Table 1: Representative Computational Methods for Conformational Analysis of Daphniphyllum Alkaloids
| Computational Method | Basis Set | Application | Reference |
| Density Functional Theory (DFT) - B3LYP | 6-31G* | Conformational analysis of calydaphninone | nih.gov |
| Molecular Mechanics Force Field (MMFF) | - | Initial conformational search for complex intermediates | frontiersin.orgnih.gov |
Mechanistic Investigations of Key Synthetic Transformationsnih.govresearcher.life
Theoretical calculations have been instrumental in elucidating the mechanisms of several key reactions in the total synthesis of this compound. researcher.life DFT calculations, in particular, have provided deep insights into reaction pathways, transition states, and the origins of stereoselectivity. researchgate.net
One notable example is the use of a gold-catalyzed intramolecular dearomatization reaction of a β-methoxynaphthalene derivative in an enantioselective total synthesis of (–)-daphenylline. researchgate.net DFT calculations have been employed to understand similar gold-catalyzed dearomatization reactions, suggesting a mechanism that likely involves the formation of cyclopropylgold carbenes followed by a 1,2-cyclopropane migration. researchgate.netacs.org
In another approach to the this compound core, a concise total synthesis was achieved through a novel intramolecular oxidative dearomatization reaction. researchgate.net This key step concurrently formed the critical seven-membered ring and the quaternary-containing vicinal stereocenters. researchgate.net Control experiments and DFT calculations were used to support a proposed Hydrogen Atom Transfer (HAT) process within this transformation. researchgate.net
Furthermore, a biomimetic synthesis of this compound utilized a ring-expansion/aromatization/aldol cascade. researchgate.net DFT calculations are frequently used to investigate such cascade reactions, helping to rationalize the observed product formation and stereochemical outcomes by evaluating the energetics of various possible mechanistic pathways. researchgate.net These computational investigations are often crucial for optimizing reaction conditions and for the rational design of synthetic strategies. researcher.lifenih.gov
Table 2: Application of DFT in Mechanistic Studies of this compound Synthesis
| Synthetic Transformation | Computational Finding | Reference |
| Gold-Catalyzed Intramolecular Dearomatization | Elucidation of a plausible mechanism involving cyclopropylgold carbenes. | researchgate.netresearchgate.netacs.org |
| Intramolecular Oxidative Dearomatization | Support for a proposed Hydrogen Atom Transfer (HAT) mechanism. | researchgate.net |
| Ring-Expansion/Aromatization/Aldol Cascade | Rationalization of product formation and stereochemical outcomes. | researchgate.net |
| Biomimetic Cascade Polycyclizations | Calculation of low activation energy for a key aza-Diels-Alder reaction. | frontiersin.orgnih.gov |
In Silico Photochemistry and Reaction Pathway Predictionsacs.org
As of now, specific in silico photochemical studies and reaction pathway predictions for this compound have not been reported in the literature. This area of computational chemistry, which explores the behavior of molecules in their electronically excited states, remains a developing field for complex natural products.
However, the potential for such studies is significant. For instance, DFT has been used to understand the photochemical cyclobutane (B1203170) formation in the biosynthesis of other natural products like providencin. patonlab.com These types of calculations can predict the feasibility of photochemical reactions, identify the excited states involved (e.g., singlet vs. triplet states), and map out the reaction pathways from the excited state back to the ground state. acs.org
For a molecule like this compound, in silico photochemical studies could, in principle, predict its stability upon exposure to UV light, explore potential photochemical transformations or degradations, and guide the design of photochemical reactions for the synthesis of novel analogs. Given the structural complexity of this compound, such computational predictions would be invaluable for guiding experimental work and exploring new chemical space. The absence of such studies to date highlights a potential area for future research.
Analytical Methodologies for Structural Characterization in Synthetic Studies
Advanced Spectroscopic Techniques for Elucidation (e.g., NMR, HRMS)
In the synthesis and characterization of Daphenylline and its precursors, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are fundamental tools for structural elucidation. researchgate.net
One- and two-dimensional NMR experiments are critical for mapping the intricate carbon skeleton and proton environments of this compound. mdpi.com ¹H NMR spectra provide information on the chemical environment, multiplicity, and coupling constants of protons, while ¹³C NMR spectra identify the number and type of carbon atoms. dntb.gov.uadoi.org Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between atoms within the molecule. For instance, in the total synthesis of (+)-caldaphnidine J, a related Daphniphyllum alkaloid, the final synthetic product's spectral characteristics, including ¹H and ¹³C NMR data, were shown to be consistent with those of the naturally occurring compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. acs.org This is crucial for confirming that a synthetic product has the correct atomic composition. Techniques like Electrospray Ionization (ESI) combined with a Time-of-Flight (TOF) analyzer are commonly used. doi.orgub.edu For example, during the synthesis of calyciphylline A-type alkaloids, HRMS was used to confirm the mass of a key product, which registered an (M+H)⁺ of 429, verifying its identity. acs.org
The specific spectral data for this compound is detailed below:
Table 1: NMR Spectroscopic Data for this compound Data sourced from published findings. dntb.gov.ua
| ¹³C NMR (δc) | ¹H NMR δн (J in Hz) |
| 175.7 (C) | 7.19 (1H, d, 7.6) |
| 144.3 (C) | 7.12 (1H, t, 7.6) |
| 139.7 (C) | 7.02 (1H, d, 7.6) |
| 128.4 (CH) | 4.09 (1H, br.s) |
| 126.1 (CH) | 3.19 (1H, m) |
| 124.0 (CH) | 2.91 (1H, dd, 12.0, 4.8) |
| 62.4 (CH) | 2.65 (1H, m) |
| 59.9 (C) | 2.50-2.35 (2H, m) |
| 55.2 (CH) | 2.30-2.20 (2H, m) |
| 52.8 (CH) | 2.05 (1H, m) |
| 49.3 (CH₂) | 1.85-1.70 (3H, m) |
| 48.0 (CH) | 1.65-1.55 (2H, m) |
| 45.4 (C) | 1.50-1.40 (2H, m) |
| 41.5 (CH₂) | 1.39 (3H, s) |
| 39.8 (CH₂) | 1.05 (3H, d, 7.2) |
| 39.0 (CH₂) | 0.95 (3H, d, 6.8) |
| 35.5 (CH) | - |
| 33.7 (CH₂) | - |
| 30.6 (CH) | - |
| 27.2 (CH₃) | - |
| 22.9 (CH₃) | - |
| 22.0 (CH₃) | - |
X-ray Diffraction for Absolute Stereochemistry Determination
While spectroscopic methods establish the planar structure and relative stereochemistry, single-crystal X-ray diffraction is the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms in space, including the absolute stereochemistry of a chiral molecule. mdpi.com This technique has been indispensable in the synthetic efforts toward this compound and other related alkaloids. researchgate.net
Throughout the complex, multi-step total syntheses of this compound, X-ray crystallography has been used to confirm the structures of key intermediates, ensuring the correct stereochemical pathway is being followed. nih.gov For instance, in one total synthesis, the structures of a norcaradiene intermediate (9), a spirocyclic thietane (B1214591) (20), and a hydrogenated product (18) were all unambiguously confirmed by X-ray crystallographic analysis. nih.gov Similarly, in another synthetic route, the structure of a crucial pentacyclic intermediate was established by X-ray crystallography. sogang.ac.kr
This analytical method is particularly crucial for assigning the absolute configuration of stereogenic centers. In an enantioselective synthesis of this compound, the absolute configuration of an enantioenriched pyridone precursor was assigned by derivatizing it and analyzing the resulting crystal structure. nih.gov The determination of the Flack parameter, which should be close to zero for the correct enantiomer, confirms the assignment. nih.gov The structures of numerous other related Daphniphyllum alkaloids and their synthetic intermediates have also been verified through single-crystal X-ray diffraction, solidifying its role as the gold standard for structural verification in this chemical class. mdpi.comacs.org
Future Trajectories in Daphenylline Chemical Research
Innovations in Reaction Design and Synthetic Efficiency
The total synthesis of daphenylline has been a fertile ground for the development and application of novel reaction designs aimed at maximizing efficiency. A key trend has been the move away from linear, step-by-step constructions toward more convergent and cascade-driven approaches. One of the most concise routes to date, an 11-step total synthesis, strategically builds "excess complexity" into an intermediate, which is then simplified through strategic bond-cleavage events. nih.govacs.org This paradigm-shifting approach contrasts with traditional retrosynthetic analysis that strictly prioritizes disconnections that reduce molecular complexity. acs.org
Key innovations that have enhanced synthetic efficiency include:
Cascade Reactions: A photoinduced cascade involving olefin isomerization and a 6π-electrocyclization, followed by oxidative aromatization, was used to forge the aromatic moiety in the first total synthesis. researchgate.netnih.gov Another notable cascade features a tandem reductive amination/amidation double cyclization to rapidly assemble the cage-like architecture of the molecule. acs.org
Dearomatization Strategies: An intramolecular oxidative dearomatization reaction has been employed to concurrently generate the critical seven-membered ring and the challenging vicinal stereocenters containing a quaternary carbon. acs.orgresearchgate.net A dearomative Buchner cycloaddition was also used to access a key bicyclo[4.1.0]heptane core, which then enabled the construction of the seven-membered ring via C–C bond cleavage. nih.govacs.org
Gold-Catalyzed Cyclization: The first total synthesis exploited a gold-catalyzed 6-exo-dig cyclization and a subsequent intramolecular Michael addition to construct the bridged 6,6,5-tricyclic core of the natural product at an early stage. researchgate.netnih.gov
These advanced strategies have significantly reduced the number of steps required to synthesize this compound, making the molecule more accessible for further study. The continued development of such efficient, step-economical reactions will remain a central theme in future research.
| Research Group | Key Strategy/Reaction | Number of Steps (Longest Linear Sequence) | Reference |
|---|---|---|---|
| Li, Ang | Gold-catalyzed 6-exo-dig cyclization; Photoinduced olefin isomerization/6π-electrocyclization cascade | Not specified | researchgate.netnih.gov |
| Sarpong, Richmond | Generating "excess complexity" via dearomative Buchner cycloaddition; Thia-Paternò–Büchi [2+2] photocycloaddition | 11 | nih.govacs.org |
| Yang, Yu-Rong | Intramolecular oxidative dearomatization; Tandem reductive amination/amidation double cyclization | 14 | acs.orgchemistryviews.org |
| Fukuyama, Tohru | Asymmetric Negishi coupling; Intramolecular cycloaddition of a cyclic azomethine ylide | Not specified | researchgate.net |
Development of Novel Synthetic Methodologies Inspired by this compound
The pursuit of this compound has not only adopted existing methodologies but has also served as a catalyst for the creation of new synthetic transformations. The molecule's sterically congested and complex structure provides a rigorous testing ground for the limits of chemical reactions, often necessitating the development of entirely new approaches to overcome specific challenges.
One of the most significant challenges in this compound synthesis is the installation of the all-carbon quaternary stereocenter. nih.gov A novel solution to this problem was the use of a thia-Paternò–Büchi [2+2] photocycloaddition followed by a stereospecific thietane (B1214591) reduction. nih.govacs.org This sequence achieves a formal syn-hydromethylation across a tetrasubstituted alkene, a transformation that was unsuccessful using more conventional methods like conjugate addition. nih.gov This creative, multi-step solution exemplifies how complex targets can inspire methodological innovation.
Other methodologies that have been prominently developed or showcased in the context of this compound synthesis include:
Intramolecular Oxidative Dearomatization: This method provides a powerful way to access complex polycyclic systems from relatively simple aromatic precursors, simultaneously forming multiple rings and stereocenters. acs.orgresearchgate.net
Ring-Expansion/Aromatization/Aldol Cascade: This sequence was developed to construct the unique tetrasubstituted benzene (B151609) moiety of this compound from a versatile triketone intermediate. researchgate.net
Substrate-Controlled Intramolecular Diels-Alder Reaction: This strategy has been used to construct the core bicyclic structure while setting four contiguous stereocenters with high diastereoselectivity. acs.org
The lessons learned and the new reactions developed during the synthesis of this compound are not confined to this single molecule. These novel methodologies enrich the toolkit of synthetic organic chemists, providing new ways to approach other structurally complex natural products.
Implications for Complex Natural Product Synthesis and Medicinal Chemistry Lead Identification
The synthesis of this compound has broader implications that extend beyond the molecule itself, influencing the general field of complex natural product synthesis and the early stages of drug discovery. The intricate architecture of Daphniphyllum alkaloids makes them ideal platforms for testing and validating new synthetic strategies that can be generalized to other families of complex molecules. nih.govmdpi.com
The strategy of navigating "excess complexity," for instance, offers a complementary approach to traditional retrosynthesis and may prove valuable for other targets where direct, complexity-reducing bond disconnections are not feasible. nih.gov Similarly, the application of network analysis to identify the most simplifying disconnections in a complex molecular framework provides a systematic method for planning efficient routes to other challenging natural products. nih.gov
Furthermore, the development of concise and efficient total syntheses is a critical prerequisite for medicinal chemistry investigations. Many Daphniphyllum alkaloids exhibit a range of interesting biological activities, including anticancer, antioxidant, and neuroprotective properties. researchgate.netnih.govresearchgate.net However, their low natural abundance often precludes extensive biological evaluation. researchgate.net Efficient synthetic routes, such as the 11- and 14-step syntheses of this compound, enable the production of sufficient quantities of the natural product for comprehensive biological screening. nih.govchemistryviews.org They also provide a platform for the synthesis of analogs, allowing for the exploration of structure-activity relationships (SAR) and the identification of potential lead compounds for drug development. The strategies honed in the synthesis of this compound will undoubtedly accelerate the synthesis and biological investigation of other complex alkaloids, potentially unlocking new therapeutic agents. mdpi.com
Q & A
Q. What are the primary challenges in designing a total synthesis route for Daphenylline, and what methodological strategies mitigate these issues?
The synthesis of this compound is complicated by its polycyclic framework and stereochemical complexity. A stepwise retrosynthetic approach is critical, breaking the molecule into manageable intermediates. For example, the enantioselective synthesis of (-)-Daphenylline requires chiral resolution of intermediates using HPLC and optimization of coupling reactions (e.g., Suzuki-Miyaura) under inert conditions to prevent oxidation . Stability of intermediates is addressed via low-temperature storage and rapid purification techniques .
Q. How can researchers validate the structural identity of this compound and its synthetic intermediates?
Structural confirmation relies on combined spectroscopic and crystallographic methods. High-resolution NMR (1H, 13C, 2D-COSY) identifies functional groups and connectivity, while X-ray crystallography provides absolute stereochemical assignment. For example, compound 2 in the synthesis of (-)-Daphenylline was validated via X-ray diffraction (R1 = 0.0320, wR2 = 0.0838) . Mass spectrometry (HRMS) further confirms molecular weight .
Q. What experimental protocols are recommended for assessing this compound’s preliminary bioactivity in vitro?
Standard assays include dose-response cytotoxicity studies (e.g., MTT assay) in cancer cell lines, paired with controls for solvent effects. IC50 values should be calculated using nonlinear regression models. For specificity, compare activity against structurally related alkaloids. Ensure replicate experiments (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) to minimize variability .
Q. How should stability studies for this compound be designed to comply with regulatory guidelines?
Follow ICH Q1A(R2) protocols: expose samples to accelerated conditions (40°C/75% RH) and long-term storage (25°C/60% RH) for 6–12 months. Monitor degradation via HPLC-UV for purity and LC-MS for degradant identification. Include forced degradation (acid/base, oxidative stress) to identify vulnerable functional groups .
Advanced Research Questions
Q. What strategies improve enantiomeric excess (ee) in the asymmetric synthesis of this compound?
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or transition-metal catalysts (e.g., Pd-BINAP complexes) enhance stereocontrol. Kinetic resolution via dynamic kinetic asymmetric transformation (DYKAT) can also be employed. Validate ee using chiral HPLC with polysaccharide columns (e.g., Daicel Chiralpak) and compare retention times to racemic mixtures .
Q. How can computational modeling resolve contradictions in proposed biosynthetic pathways of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies for key cyclization steps. Compare computational results with experimental isotopic labeling (e.g., 13C-NMR tracing) to validate or revise hypothetical pathways. Address discrepancies by refining force fields or exploring alternative mechanistic hypotheses .
Q. What methodologies address low reproducibility in this compound’s pharmacological data across studies?
Standardize assay conditions: use identical cell lines (e.g., ATCC-certified), serum-free media, and endpoint measurement protocols. Perform meta-analysis of existing data to identify confounding variables (e.g., batch-to-batch compound purity). Report results following FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics while minimizing ethical concerns?
Follow ARRIVE 2.0 guidelines: use the minimum sample size required for statistical power (calculated via G*Power software), employ non-invasive sampling (e.g., tail-vein blood collection), and prioritize rodent models with high translational relevance. Include control groups receiving vehicle alone and blinded outcome assessments .
Q. What advanced techniques resolve spectral overlaps in NMR analysis of this compound derivatives?
Apply 2D NMR techniques (HSQC, HMBC) to assign overlapping proton signals. For complex mixtures, use diffusion-ordered spectroscopy (DOSY) to differentiate compounds by molecular weight. Dynamic NMR (DNMR) can also reveal conformational exchange in flexible structures .
Q. How can researchers reconcile contradictory data on this compound’s mechanism of action across cell types?
Perform transcriptomic profiling (RNA-seq) to identify cell-specific signaling pathways. Validate targets via CRISPR-Cas9 knockout or siRNA silencing. Use multiplex immunoassays (e.g., Luminex) to quantify cytokine/kinase activity differences. Cross-reference findings with databases like KEGG or Reactome .
Methodological Frameworks
Q. What statistical models are optimal for analyzing dose-response relationships in this compound studies?
Four-parameter logistic regression (4PL) is standard for sigmoidal curves. For non-linear kinetics, use the Hill equation. Validate models via residual analysis and Akaike Information Criterion (AIC). Open-source tools like GraphPad Prism or R packages (drc, nplr) facilitate robust fitting .
Q. How should researchers structure a literature review to identify gaps in this compound’s pharmacological profile?
Conduct systematic reviews using PRISMA guidelines. Query PubMed/Scopus with MeSH terms ("this compound/pharmacology" AND "antineoplastic agents"). Screen abstracts for inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010). Use SWOT analysis to map strengths (e.g., potency), weaknesses (e.g., toxicity), opportunities (e.g., combination therapies), and threats (e.g., solubility limits) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
